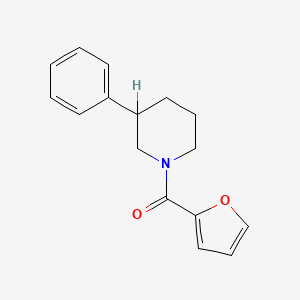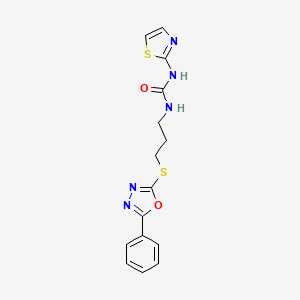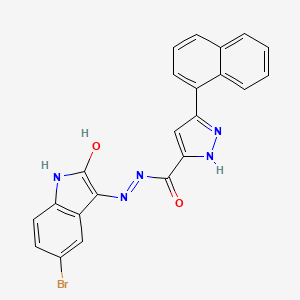![molecular formula C20H18FN3O3 B2714425 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 1904368-41-7](/img/structure/B2714425.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a fascinating chemical compound known for its unique structure and diverse applications. It belongs to a class of compounds characterized by the presence of an indole ring system linked to a carboxamide group and a fluorinated benzoxazepine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide typically involves multiple steps:
Preparation of the benzoxazepine intermediate: This intermediate can be synthesized by the condensation of 2-aminobenzoic acid with ethyl fluoroacetate, followed by cyclization.
Formation of the indole intermediate: This can be synthesized by the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Final coupling: The benzoxazepine and indole intermediates are coupled via an ethyl linker in the presence of coupling reagents like EDCI and HOBt to form the final compound.
Industrial Production Methods
Industrial production of this compound might involve scalable batch or continuous flow processes, emphasizing high yield and purity. Process optimization involves controlling reaction parameters such as temperature, pH, and solvent selection.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide undergoes a variety of chemical reactions:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Various electrophilic and nucleophilic substitutions can occur on the aromatic rings and amide group.
Common Reagents and Conditions
Common reagents include:
Oxidants: Hydrogen peroxide, potassium permanganate.
Reductants: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl or aryl groups, typically introduced under catalytic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used, typically resulting in modified indole or benzoxazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceutical agents.
Biology and Medicine
It is used in the development of drugs due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry
The compound finds applications in the development of advanced materials and chemical sensors due to its unique electronic and optical properties.
Wirkmechanismus
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide exerts its effects primarily through:
Molecular targets: It interacts with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signal transduction pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethyl)-1H-indole-5-carboxamide: Similar structure, different substituents.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide: Chloro instead of fluoro group.
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide: Bromo substituent variant.
Uniqueness
Its unique combination of the fluorinated benzoxazepine and indole moiety endows it with distinct electronic properties, making it particularly valuable in research and industrial applications.
This compound is a true gem in the vast landscape of organic chemistry, with intriguing synthetic routes, versatile reactivity, and a broad range of applications. How do you see its potential being utilized next?
Eigenschaften
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-2-4-18-15(10-16)11-24(19(25)12-27-18)8-7-23-20(26)14-1-3-17-13(9-14)5-6-22-17/h1-6,9-10,22H,7-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDSKXWHZAZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
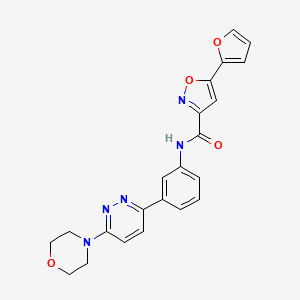
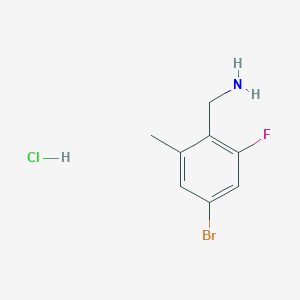
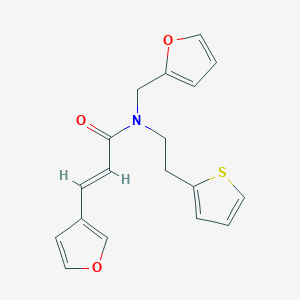
![2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)
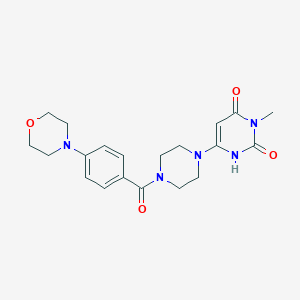
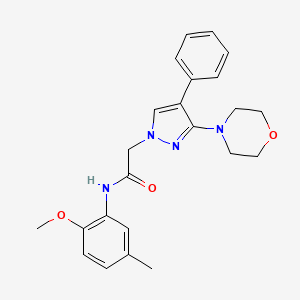
![2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2714359.png)
![N-[1-(4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2714360.png)
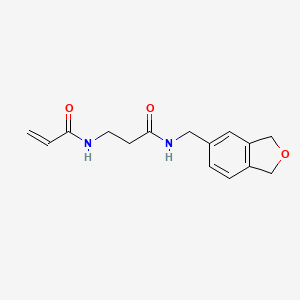
![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)
